(S)-Methyl 2-(benzylamino)-3-(benzyloxy)propanoate
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Overview
Description
(S)-Methyl 2-(benzylamino)-3-(benzyloxy)propanoate is an organic compound with a chiral center, making it optically active
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Methyl 2-(benzylamino)-3-(benzyloxy)propanoate typically involves the following steps:
Starting Material: The synthesis begins with ethyl (S)-lactate.
Conversion to Intermediate: Ethyl (S)-lactate is converted to ethyl (S)-2-(benzyloxy)propionate.
Final Product Formation: The intermediate is then reacted with benzylamine under specific conditions to yield this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve optimizing the above synthetic route for large-scale production. This would include using flow microreactor systems to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
(S)-Methyl 2-(benzylamino)-3-(benzyloxy)propanoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (Cl₂, Br₂) and nucleophiles (OH⁻, CN⁻).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid, while reduction might yield an alcohol.
Scientific Research Applications
(S)-Methyl 2-(benzylamino)-3-(benzyloxy)propanoate has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and protein-ligand binding.
Industry: It can be used in the production of fine chemicals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism by which (S)-Methyl 2-(benzylamino)-3-(benzyloxy)propanoate exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the desired effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Benzyl (2S)-2-(dibenzylamino)propanoate: This compound has a similar structure but with additional benzyl groups.
Ethyl (S)-2-(benzyloxy)propionate: This compound is an intermediate in the synthesis of (S)-Methyl 2-(benzylamino)-3-(benzyloxy)propanoate.
Uniqueness
This compound is unique due to its specific chiral center and the combination of benzylamino and benzyloxy groups. This unique structure imparts specific chemical and biological properties that are valuable in various applications.
Properties
Molecular Formula |
C18H21NO3 |
---|---|
Molecular Weight |
299.4 g/mol |
IUPAC Name |
methyl (2S)-2-(benzylamino)-3-phenylmethoxypropanoate |
InChI |
InChI=1S/C18H21NO3/c1-21-18(20)17(19-12-15-8-4-2-5-9-15)14-22-13-16-10-6-3-7-11-16/h2-11,17,19H,12-14H2,1H3/t17-/m0/s1 |
InChI Key |
VLJXZOGRBCPROS-KRWDZBQOSA-N |
Isomeric SMILES |
COC(=O)[C@H](COCC1=CC=CC=C1)NCC2=CC=CC=C2 |
Canonical SMILES |
COC(=O)C(COCC1=CC=CC=C1)NCC2=CC=CC=C2 |
Origin of Product |
United States |
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